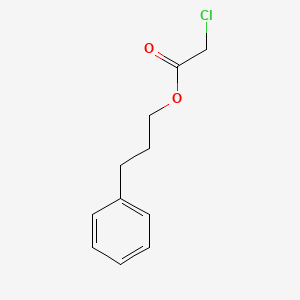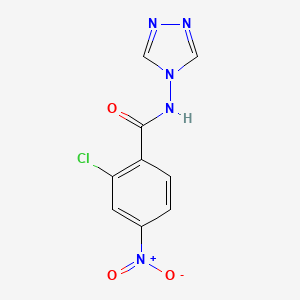
4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto-6,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto-6,6-dimethyl- is a fluorinated organic compound with the molecular formula C7H8F4OS This compound is characterized by the presence of multiple fluorine atoms, a mercapto group, and a ketone functional group
Métodos De Preparación
The synthesis of 4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto-6,6-dimethyl- involves several stepsThe reaction conditions typically involve the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled temperature and pressure conditions . Industrial production methods may involve large-scale fluorination processes and the use of specialized equipment to handle the reactive intermediates.
Análisis De Reacciones Químicas
4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto-6,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto-6,6-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a drug candidate is being explored due to its ability to modulate biological pathways and its stability under physiological conditions.
Mecanismo De Acción
The mechanism of action of 4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto-6,6-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The mercapto group can form covalent bonds with thiol groups in proteins, potentially modulating their activity. The ketone group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects .
Comparación Con Compuestos Similares
4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto-6,6-dimethyl- can be compared with other fluorinated ketones and mercapto compounds, such as:
4-Hepten-3-one, 2,6-dimethyl-: This compound lacks the fluorine atoms and mercapto group, resulting in different chemical properties and reactivity.
1,1,2,2-tetrafluoro-5-sulfanylhept-4-en-3-one: This compound is similar but does not have the dimethyl groups, which can affect its steric and electronic properties.
The presence of multiple fluorine atoms and the mercapto group in 4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto-6,6-dimethyl- makes it unique and valuable for specific applications where these functional groups are advantageous .
Propiedades
Número CAS |
88552-02-7 |
|---|---|
Fórmula molecular |
C9H12F4OS |
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
(Z)-1,1,2,2-tetrafluoro-6,6-dimethyl-5-sulfanylhept-4-en-3-one |
InChI |
InChI=1S/C9H12F4OS/c1-8(2,3)6(15)4-5(14)9(12,13)7(10)11/h4,7,15H,1-3H3/b6-4- |
Clave InChI |
PIVMKXHEJJWTBR-XQRVVYSFSA-N |
SMILES isomérico |
CC(C)(C)/C(=C/C(=O)C(C(F)F)(F)F)/S |
SMILES canónico |
CC(C)(C)C(=CC(=O)C(C(F)F)(F)F)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-phenylphenyl)phenyl]ethanone](/img/structure/B14162367.png)
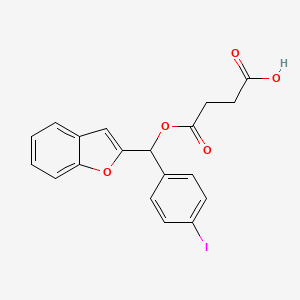
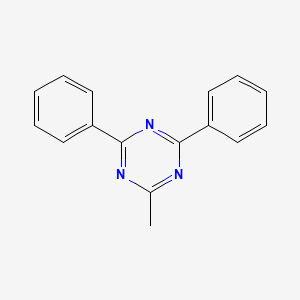

![4,4-dimethyl-8-phenyl-15-sulfanylidene-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17)-tetraen-13-one](/img/structure/B14162392.png)
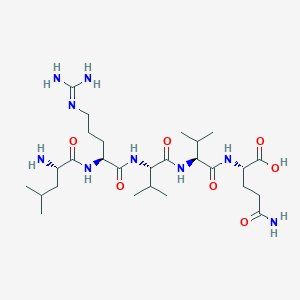
![[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate](/img/structure/B14162419.png)
![3-Imino-5,7-dimethyl-4a,7a-diphenyloctahydro-6H-imidazo[4,5-E][1,2,4]triazin-6-one](/img/structure/B14162427.png)
![N-(7,7-Dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridin-3-yl)-benzamide](/img/structure/B14162428.png)

![1-[(2S,3R)-3-hydroxy-2,3-dihydro-1-benzofuran-2-yl]propan-1-one](/img/structure/B14162441.png)
